
6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine
Overview
Description
6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine is a synthetic quinazoline derivative characterized by a methoxy-substituted quinazoline core and a piperazine moiety at the 2-position. This compound serves as a key intermediate or degradation product in alpha-1 adrenoreceptor antagonists such as terazosin, prazosin, and doxazosin (). Its molecular formula is C₁₄H₁₉N₅O₂ (molecular weight: 289.33 g/mol), with a structure stabilized by methoxy groups at positions 6 and 7 and a primary amine at position 4 .
As a pharmaceutical impurity, it is designated in pharmacopeial standards (e.g., Terazosin Related Compound A in USP, Doxazosin Mesilate Impurity G in EP) and is critical for quality control in drug manufacturing . Its synthesis involves nucleophilic substitution of 2-chloro-6,7-dimethoxyquinazolin-4-amine with piperazine under alkaline conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AMINODIMETHOXYQUINAZOLINYLPIPERAZINE typically involves multiple steps, starting with the preparation of the quinazoline core One common method involves the cyclization of 2-aminobenzoic acid derivatives with appropriate reagents to form the quinazoline ringThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper salts to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of AMINODIMETHOXYQUINAZOLINYLPIPERAZINE may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques like microwave-assisted synthesis or phase-transfer catalysis to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
AMINODIMETHOXYQUINAZOLINYLPIPERAZINE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, MCPBA, monopermaleic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonates, dimethylformamide (DMF), palladium or copper catalysts.
Major Products
The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
AMINODIMETHOXYQUINAZOLINYLPIPERAZINE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of AMINODIMETHOXYQUINAZOLINYLPIPERAZINE involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like α-amylase by binding to the active site and preventing substrate access . In cancer research, it may act by interfering with cell signaling pathways, leading to apoptosis or cell cycle arrest . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
The pharmacological and chemical profiles of 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine are influenced by structural modifications to the quinazoline core and the piperazine substituent. Below is a detailed comparison with structurally or functionally related compounds:
Structural Analogues in Alpha-1 Adrenoreceptor Antagonists
Key Insight : The piperazine group in the parent compound serves as a scaffold for functionalization. Adding lipophilic groups (e.g., tetrahydrofuroyl in terazosin) enhances receptor affinity and pharmacokinetics.
Modified Piperazine Derivatives in Enzyme Inhibition
Key Insight : Replacing piperazine with diazepane or pyrrolidine and adding alkyl/aryl chains modulates enzyme selectivity and inhibitory potency.
Quinazoline Derivatives with Alternative Cores
Key Insight: Modifying the quinazoline core (e.g., carborane or imidazole fusion) expands therapeutic applications beyond adrenoreceptor modulation.
Physicochemical and Analytical Comparisons
Key Insight : Salt formation (e.g., hydrochloride) improves stability and solubility, critical for pharmaceutical formulations.
Biological Activity
6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine, also known as a derivative of quinazoline, has garnered attention due to its potential pharmacological applications, particularly in the treatment of hypertension and benign prostatic hyperplasia. This compound exhibits significant biological activity through its interactions with various receptors and pathways.
- Molecular Formula : C14H19N5O2
- Molecular Weight : 289.33 g/mol
- CAS Number : 60547-97-9
- IUPAC Name : 6,7-dimethoxy-2-piperazin-1-ylquinazolin-4-amine
- Structure : Chemical Structure
The primary mechanism of action for this compound involves its role as an antagonist at alpha1-adrenoceptors. This interaction leads to vasodilation and a subsequent decrease in blood pressure, making it a candidate for antihypertensive therapy. Additionally, its structural similarity to other quinazoline derivatives allows for exploration in various therapeutic areas.
Pharmacological Evaluation
Research has demonstrated that this compound exhibits significant binding affinity towards alpha1-adrenoceptors, with varying selectivity among subtypes. A study reported that certain derivatives showed promising results in vivo, particularly in models assessing blood pressure and urinary tract function .
Case Studies and Research Findings
- Binding Affinity Studies :
- In Vivo Studies :
- Antiproliferative Activity :
Comparative Biological Activity Table
Compound Name | Binding Affinity (Ki) | IC50 (µM) | Therapeutic Use |
---|---|---|---|
This compound | Moderate | 3.5 | Antihypertensive |
Prazosin | Low | 4.0 | Antihypertensive |
Sorafenib | N/A | 6.28 | Anticancer |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine, and how can reaction yields be improved?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions between piperazine and halogenated quinazoline intermediates. Key steps include refluxing in aprotic solvents (e.g., DMF) under nitrogen to minimize oxidation. Purification via column chromatography using dichloromethane/methanol gradients can achieve >85% purity. To improve yields, optimize stoichiometric ratios (e.g., 1:1.2 for piperazine:quinazoline) and employ microwave-assisted synthesis for reduced reaction times .
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% threshold).
- NMR (¹H/¹³C in DMSO-d₆) to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm).
- Mass spectrometry (ESI-MS) for molecular ion verification (m/z 289.33).
- Melting point analysis (219–221°C) as a physical consistency check .
Q. What safety protocols should be implemented when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation (H335 risk).
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via licensed waste services .
Advanced Research Questions
Q. How can computational methods (e.g., DFT calculations) predict the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model electron density distribution, identifying nucleophilic/electrophilic sites. For example, the piperazine nitrogen atoms exhibit high electron density, making them reactive toward electrophilic agents. Pair these predictions with experimental validation using kinetic studies (e.g., monitoring reaction progress via UV-Vis) .
Q. What strategies resolve discrepancies between theoretical predictions and experimental outcomes in its pharmacological activity?
- Methodological Answer :
- Data Triangulation : Cross-validate computational docking results (e.g., AutoDock Vina) with in vitro assays (e.g., kinase inhibition).
- Meta-Analysis : Compare toxicity data (e.g., IC₅₀ values) across studies to identify outliers. For instance, conflicting oral toxicity (H302) reports may arise from bioavailability differences—address via solubility enhancement (e.g., PEGylation) .
Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of its derivatives?
- Methodological Answer :
- Scaffold Modification : Synthesize analogs with varying substituents (e.g., replacing methoxy with ethoxy or halogens).
- Biological Screening : Test derivatives against target enzymes (e.g., tyrosine kinases) using fluorescence polarization assays.
- QSAR Modeling : Use partial least squares regression to correlate substituent hydrophobicity (logP) with activity .
Q. What methodologies assess the environmental impact and degradation pathways of this compound?
- Methodological Answer :
- Photolysis Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and monitor degradation via LC-MS.
- Soil Mobility Assays : Use OECD Guideline 121 to measure adsorption coefficients (Kd) in loam/sand mixtures.
- Ecotoxicity Testing : Conduct Daphnia magna acute toxicity tests (EC₅₀) to evaluate aquatic risks .
Q. How can factorial design optimize reaction conditions for scaling up synthesis?
- Methodological Answer : Apply a 2³ factorial design to evaluate variables:
- Factors : Temperature (60–100°C), solvent polarity (DMF vs. THF), catalyst loading (0–5 mol%).
- Response Variables : Yield, purity, reaction time.
- Analysis : Use ANOVA to identify significant interactions (e.g., temperature-solvent synergy) and derive optimal conditions .
Q. What in silico approaches model interactions between this compound and biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) using GROMACS.
- Binding Free Energy Calculations : Employ MM-PBSA to quantify affinity differences between analogs.
- AI-Driven Screening : Train neural networks on PubChem data to predict off-target effects .
Q. How to design comprehensive toxicity studies given limited existing data?
- Methodological Answer :
- Tiered Testing : Start with Ames tests (OECD 471) for mutagenicity, followed by zebrafish embryotoxicity assays (OECD 236).
- Dose-Response Analysis : Use log-linear models to estimate LD₅₀ values for acute oral toxicity (align with H302 classification) .
Properties
IUPAC Name |
6,7-dimethoxy-2-piperazin-1-ylquinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-20-11-7-9-10(8-12(11)21-2)17-14(18-13(9)15)19-5-3-16-4-6-19/h7-8,16H,3-6H2,1-2H3,(H2,15,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APKHJGDGWQDBGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCNCC3)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00209293 | |
Record name | 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00209293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60547-97-9 | |
Record name | 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60547-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060547979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00209293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Quinazolinamine, 6,7-dimethoxy-2-(1-piperazinyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.254 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)PIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X8JI3451K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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